(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Description
(E)-N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a small-molecule acrylamide derivative featuring a benzoxazole core fused to a phenyl group and an (E)-configured α,β-unsaturated carbonyl system conjugated to a furan moiety. This compound’s structural uniqueness lies in its dual heterocyclic pharmacophores (benzoxazole and furan), which are associated with diverse biological activities, including kinase inhibition, apoptosis modulation, and anticancer effects . The acrylamide linker enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(11-10-16-7-4-12-24-16)21-15-6-3-5-14(13-15)20-22-17-8-1-2-9-18(17)25-20/h1-13H,(H,21,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCUXREKWMQQW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a synthetic compound characterized by the presence of a benzoxazole ring and a furan moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible applications in cancer therapy and as a fluorescent probe due to its distinctive chemical properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is CHNO, with a molecular weight of approximately 358.34 g/mol. The presence of the benzoxazole and furan rings contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.34 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 534.8°C |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. The compound may inhibit enzymes or receptors that play critical roles in cancer cell growth, leading to reduced viability of cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines:
-
Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in breast and colon cancer cell lines.
Cell Line IC (µM) MCF-7 (Breast) 15.4 HCT116 (Colon) 12.8 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound increases the percentage of apoptotic cells, suggesting its role as an apoptosis inducer.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound exhibits moderate antibacterial activity.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves the condensation of 2-amino phenol with carboxylic acid derivatives under acidic conditions to form the benzoxazole ring, followed by coupling with phenyl groups and furan derivatives.
- Fluorescent Properties : The unique structure allows for potential applications as a fluorescent probe in biological imaging, as evidenced by fluorescence spectroscopy studies showing significant emission properties when excited at specific wavelengths .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds, their molecular features, and reported activities:
Activity and Mechanism Comparisons
- Anticancer Potential: The target compound shares structural parallels with Compound 31 (), which inhibits KPNB1 (a nuclear transport receptor critical in cancer progression). Both compounds utilize furan-based electrophilic motifs but differ in core heterocycles (benzoxazole vs. thiazole). The BCL-XL inhibitor () incorporates a benzothiazole and a sulfonamide chain, achieving stronger binding affinity (−14.04 kcal/mol) compared to simpler acrylamides. This suggests that bulkier substituents (e.g., sulfonamide) improve target engagement in apoptosis pathways .
Neuropathic Pain Modulation :
Electrophilic Reactivity :
- The α,β-unsaturated carbonyl group in the target compound is shared with DM489 (), which forms covalent adducts with cysteine residues in pain-related targets. Substituents on the phenyl ring (e.g., benzoxazole vs. indoline in DM489) dictate selectivity for distinct biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
